1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine
Overview
Description
1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine is a useful research compound. Its molecular formula is C19H17F2N3O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.13396850 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
The derivatives of 1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine have been utilized in catalytic applications. For instance, in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, these derivatives underwent C–H bond activation. These palladacycles have been characterized and demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes of pyridoxal (vitamin B6, VB6) or salicylaldehyde Schiff bases, modified with derivatives similar to this compound, have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity in various cancer cells. These complexes exhibit significant uptake in the endoplasmic reticulum of cancer cells and show potential as treatments due to their ability to generate reactive oxygen species upon light exposure (Basu et al., 2015).
Anti-corrosive Properties
Derivatives of this compound have been studied for their anti-corrosive characteristics. For example, Schiff base derivatives synthesized from vanillin and this compound showed remarkable adsorption characteristics and corrosion inhibition behavior for mild steel in acidic environments. These inhibitors act as effective mixed-type inhibitors and exhibit Langmuir-type adsorption behavior (Satpati et al., 2020).
Synthesis of High-Performance Polymers
This compound and its derivatives have been used in the synthesis of high-performance polymers. For instance, polyimides containing pyridine and biphenyl units were synthesized using derivatives of this compound. These polyimides were characterized by their thermal, mechanical, crystal, and optical properties, demonstrating significant potential for industrial applications due to their excellent solubility and thermal stability (Guan et al., 2015).
Properties
IUPAC Name |
1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-(pyridin-2-ylmethyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-13-7-8-16(18(21)17(13)20)25-19-14(5-4-10-24-19)11-22-12-15-6-2-3-9-23-15/h2-10,22H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRWBMABOPUAGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNCC3=CC=CC=N3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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